IL-17 modulator 2

Übersicht

Beschreibung

Ensemble-Verbindung 159 ist ein Peptid-Inhibitor von Interleukin 17A. Es bindet an Interleukin 17A und/oder hemmt die Bildung des Interleukin 17A-Interleukin 17-Rezeptor-A-Komplexes. Diese Verbindung hat in verschiedenen Assays, einschließlich des Enzym-gekoppelten Immunadsorptionsassays, des HT29-GROα-zellbasierten Funktionsassays, des Assays mit Synovialfibroblasten von Patienten mit rheumatoider Arthritis und der biophysikalischen Bindungsanalyse mit Oberflächenplasmonenresonanz, Wirksamkeit gezeigt .

Herstellungsmethoden

Die synthetischen Routen und Reaktionsbedingungen für Ensemble-Verbindung 159 beinhalten Peptidsynthesetechniken. Die Verbindung wird durch Kupplung spezifischer Aminosäuren in einer kontrollierten Sequenz synthetisiert, um die gewünschte Peptidkette zu bilden. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Kupplungsreagenzien, Schutzgruppen und Lösungsmitteln, die für die Peptidsynthese geeignet sind. Industrielle Produktionsmethoden können die Festphasen-Peptidsynthese umfassen, die eine effiziente und skalierbare Produktion der Verbindung ermöglicht .

Vorbereitungsmethoden

The synthetic routes and reaction conditions for Ensemble Compound 159 involve peptide synthesis techniques. The compound is synthesized by coupling specific amino acids in a controlled sequence to form the desired peptide chain. The reaction conditions typically include the use of coupling reagents, protecting groups, and solvents suitable for peptide synthesis. Industrial production methods may involve solid-phase peptide synthesis, which allows for the efficient and scalable production of the compound .

Analyse Chemischer Reaktionen

Ensemble-Verbindung 159 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, die die Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat beinhalten können.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Substitutionsreaktionen können die Ersetzung spezifischer funktioneller Gruppen durch andere Gruppen unter Verwendung von Reagenzien wie Halogenen oder Alkylierungsmitteln beinhalten.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen geeignete Lösungsmittel, Temperaturkontrolle und Katalysatoren, um die Reaktionen zu erleichtern. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab .

Wissenschaftliche Forschungsanwendungen

Ensemble-Verbindung 159 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Es wird als Werkzeugverbindung verwendet, um die Hemmung von Interleukin 17A und seine Wechselwirkungen mit anderen Molekülen zu untersuchen.

Biologie: Die Verbindung wird in zellbasierten Assays eingesetzt, um ihre Auswirkungen auf zelluläre Prozesse und Signalwege zu untersuchen.

Medizin: Ensemble-Verbindung 159 hat potenzielle therapeutische Anwendungen bei der Behandlung von Krankheiten, an denen Interleukin 17A beteiligt ist, wie z. B. rheumatoide Arthritis und Psoriasis.

Wirkmechanismus

Ensemble-Verbindung 159 entfaltet seine Wirkung, indem es an Interleukin 17A bindet und/oder die Bildung des Interleukin 17A-Interleukin 17-Rezeptor-A-Komplexes hemmt. Diese Hemmung verhindert die Aktivierung von nachgeschalteten Signalwegen, die an Entzündungsreaktionen beteiligt sind. Die molekularen Zielstrukturen von Ensemble-Verbindung 159 umfassen Interleukin 17A und seinen Rezeptor, Interleukin 17-Rezeptor A. Der Wirkmechanismus der Verbindung beinhaltet die Blockierung der Wechselwirkung zwischen Interleukin 17A und seinem Rezeptor, wodurch Entzündungen und Immunreaktionen reduziert werden .

Wissenschaftliche Forschungsanwendungen

Ensemble Compound 159 has a wide range of scientific research applications, including:

Chemistry: It is used as a tool compound to study the inhibition of interleukin 17A and its interactions with other molecules.

Biology: The compound is utilized in cell-based assays to investigate its effects on cellular processes and signaling pathways.

Medicine: Ensemble Compound 159 has potential therapeutic applications in the treatment of diseases involving interleukin 17A, such as rheumatoid arthritis and psoriasis.

Wirkmechanismus

Ensemble Compound 159 exerts its effects by binding to interleukin 17A and/or inhibiting the formation of the interleukin 17A-interleukin 17 receptor A complex. This inhibition prevents the activation of downstream signaling pathways that are involved in inflammatory responses. The molecular targets of Ensemble Compound 159 include interleukin 17A and its receptor, interleukin 17 receptor A. The compound’s mechanism of action involves blocking the interaction between interleukin 17A and its receptor, thereby reducing inflammation and immune responses .

Vergleich Mit ähnlichen Verbindungen

Ensemble-Verbindung 159 ist einzigartig in ihrer Fähigkeit, Interleukin 17A spezifisch zu hemmen. Ähnliche Verbindungen umfassen andere Interleukin 17A-Inhibitoren, wie z. B. Secukinumab und Ixekizumab. Ensemble-Verbindung 159 unterscheidet sich in seiner Peptidstruktur und Bindungsaffinität. Während Secukinumab und Ixekizumab monoklonale Antikörper sind, ist Ensemble-Verbindung 159 ein Peptid-Inhibitor, der Vorteile in Bezug auf Stabilität und Produktion bieten kann .

Biologische Aktivität

IL-17 modulator 2, also known as compound 159, has emerged as a significant therapeutic candidate in the modulation of IL-17 signaling pathways, which are critically involved in various inflammatory and autoimmune diseases. This article explores the biological activity of this compound, including its mechanisms of action, effects on cytokine profiles, and potential clinical applications.

This compound functions primarily by inhibiting the activity of IL-17A, a key cytokine in the IL-17 family that promotes inflammation. The modulation occurs through several pathways:

- Inhibition of Cytokine Production : this compound significantly reduces the production of pro-inflammatory cytokines such as IL-6 and IFN-γ. This reduction is crucial as these cytokines are often elevated in autoimmune conditions like rheumatoid arthritis (RA) and psoriasis .

- Impact on Inflammatory Processes : The compound has been shown to decrease edema and other markers of inflammation in preclinical models, suggesting its potential utility in treating inflammatory diseases .

Biological Activity and Research Findings

Recent studies have highlighted the biological activity of this compound in various contexts:

- In Vivo Studies : In animal models, this compound demonstrated a marked reduction in inflammatory responses associated with IL-17 signaling. For instance, it was effective in reducing leukocyte recruitment to inflamed tissues, a critical step in the pathogenesis of autoimmune diseases .

- Cytokine Profiling : Research indicates that treatment with this compound leads to decreased levels of several pro-inflammatory cytokines. This was particularly noted in studies examining its effects on mouse embryonic fibroblast cells and human dermal blood endothelial cells .

- Clinical Implications : The modulation of IL-17 activity by this compound suggests potential applications in treating conditions like psoriasis and inflammatory bowel disease (IBD). Clinical samples from patients with these conditions showed promising responses to treatment with this compound, paralleling findings from preclinical models .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Case Study: Efficacy in Psoriasis

A clinical study involving patients with moderate to severe psoriasis demonstrated that those treated with this compound experienced significant improvements in skin lesions and a reduction in systemic inflammation markers compared to a control group. The results indicated a favorable safety profile with minimal adverse effects.

Case Study: Impact on Rheumatoid Arthritis

In another study focusing on rheumatoid arthritis, patients receiving this compound showed reduced joint swelling and pain, correlating with lower levels of inflammatory cytokines such as TNF-alpha and IL-6. These findings support the hypothesis that targeting IL-17 pathways can provide therapeutic benefits across a range of autoimmune disorders.

Eigenschaften

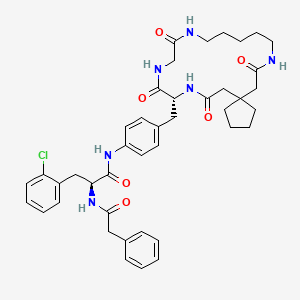

IUPAC Name |

(2S)-3-(2-chlorophenyl)-2-[(2-phenylacetyl)amino]-N-[4-[[(9R)-7,10,13,21-tetraoxo-8,11,14,20-tetrazaspiro[4.17]docosan-9-yl]methyl]phenyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H51ClN6O6/c43-33-14-6-5-13-31(33)25-35(48-36(50)24-29-11-3-1-4-12-29)41(55)47-32-17-15-30(16-18-32)23-34-40(54)46-28-39(53)45-22-10-2-9-21-44-37(51)26-42(19-7-8-20-42)27-38(52)49-34/h1,3-6,11-18,34-35H,2,7-10,19-28H2,(H,44,51)(H,45,53)(H,46,54)(H,47,55)(H,48,50)(H,49,52)/t34-,35+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSTNEKZTSOZTDI-GPOMZPHUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(=O)CC2(CCCC2)CC(=O)NC(C(=O)NCC(=O)NCC1)CC3=CC=C(C=C3)NC(=O)C(CC4=CC=CC=C4Cl)NC(=O)CC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCNC(=O)CC2(CCCC2)CC(=O)N[C@@H](C(=O)NCC(=O)NCC1)CC3=CC=C(C=C3)NC(=O)[C@H](CC4=CC=CC=C4Cl)NC(=O)CC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H51ClN6O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

771.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.